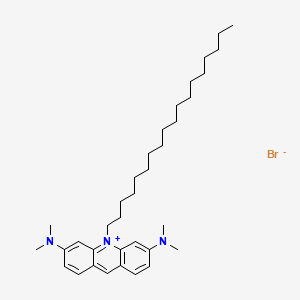

10-Octadecylacridine orange bromide

Description

Properties

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethyl-10-octadecylacridin-10-ium-3,6-diamine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-38-34-28-32(36(2)3)24-22-30(34)27-31-23-25-33(37(4)5)29-35(31)38;/h22-25,27-29H,6-21,26H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGWUNXBPDTDHY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75168-16-0 | |

| Record name | 75168-16-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 10-Octadecylacridine Orange Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Octadecylacridine orange bromide is a lipophilic cationic fluorescent dye belonging to the acridine (B1665455) orange family. Its chemical structure incorporates a long C18 alkyl chain, which facilitates its partitioning into cellular membranes. This property, combined with the intrinsic fluorescence of the acridine orange chromophore, makes it a valuable tool for investigating cellular membrane potential and dynamics. This guide provides a comprehensive overview of its properties, mechanism of action, and applications, with a focus on providing detailed experimental protocols and quantitative data to support its use in research and drug development.

Core Properties and Mechanism of Action

This compound is a highly selective fluorescent reagent primarily used to monitor changes in cell membrane potential, particularly the mitochondrial membrane potential. Its mechanism of action is based on its cationic nature, which drives its accumulation in compartments with a negative membrane potential, such as the mitochondrial matrix.

The octadecyl tail anchors the molecule within the lipid bilayer, while the positively charged acridine headgroup responds to the electrochemical gradient. In healthy cells with a high mitochondrial membrane potential, the dye accumulates in the mitochondria. A decrease in membrane potential, a hallmark of cellular stress and apoptosis, leads to the redistribution of the dye out of the mitochondria and into the cytoplasm, which can be quantified by changes in fluorescence intensity.

A related compound, 10-N-nonyl acridine orange, has been shown to interact specifically with cardiolipin (B10847521), a phospholipid predominantly found in the inner mitochondrial membrane.[1] This interaction is believed to contribute to the dye's localization and can be used to quantify cardiolipin content.[1] While a direct interaction of this compound with cardiolipin is highly probable, further studies are needed for confirmation.

Quantitative Data

A summary of the key quantitative properties of this compound is presented below. It is important to note that specific photophysical parameters like quantum yield and fluorescence lifetime for this particular derivative are not widely reported in the literature. The data for the parent compound, acridine orange, when bound to DNA, shows an increase in both lifetime and quantum yield with an increasing DNA-to-dye ratio.[2]

| Property | Value | Reference(s) |

| CAS Number | 75168-16-0 | [3][4] |

| Molecular Formula | C₃₅H₅₆BrN₃ | [3] |

| Molecular Weight | 598.74 g/mol | [3] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | |

| Excitation Maximum (λex) | 495 nm (in ethanol) | |

| Emission Maximum (λem) | 520 ± 10 nm (in ethanol) | |

| Purity | ≥90% (TLC) | [4] |

| Storage Conditions | -20°C, protect from light and moisture | [4] |

| Stability | At least 2 years at -20°C | [4] |

Experimental Protocols

The following protocols are generalized based on the use of similar potential-sensitive dyes and should be optimized for specific cell types and experimental conditions.

General Staining Protocol for Fluorescence Microscopy

This protocol provides a basic framework for staining adherent or suspension cells with this compound for visualization of mitochondria and assessment of membrane potential.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP cube)

-

Glass-bottom dishes or chamber slides for adherent cells

-

Microcentrifuge tubes for suspension cells

Procedure:

-

Cell Preparation:

-

Adherent cells: Seed cells on glass-bottom dishes or chamber slides and culture until the desired confluency is reached.

-

Suspension cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in fresh, pre-warmed culture medium at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Staining:

-

Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete culture medium. The final concentration typically ranges from 1 to 10 µM. It is crucial to determine the optimal concentration for each cell type to achieve sufficient signal without causing cytotoxicity.

-

For adherent cells, remove the culture medium and add the staining solution.

-

For suspension cells, add the staining solution to the cell suspension.

-

Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. Incubation time may require optimization.

-

-

Washing:

-

Adherent cells: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

-

Suspension cells: Centrifuge the cells to pellet, remove the supernatant, and resuspend in fresh, pre-warmed PBS or culture medium. Repeat the wash step two to three times.

-

-

Imaging:

-

After the final wash, add fresh, pre-warmed PBS or imaging buffer to the cells.

-

Immediately visualize the cells using a fluorescence microscope. In healthy cells, a bright, punctate fluorescence corresponding to mitochondrial staining is expected. In cells with depolarized mitochondria, a more diffuse cytoplasmic fluorescence may be observed.

-

Flow Cytometry Protocol for Mitochondrial Membrane Potential Analysis

This protocol outlines a method for the quantitative analysis of mitochondrial membrane potential changes in a cell population using flow cytometry.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

FACS tubes

-

Flow cytometer with a 488 nm laser for excitation and appropriate emission filters (e.g., a 530/30 nm bandpass filter for green fluorescence).

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in complete culture medium.

-

-

Staining:

-

Prepare a fresh working solution of this compound in pre-warmed complete culture medium. The optimal concentration should be determined empirically but typically falls within the 1-10 µM range.

-

Add the staining solution to the cell suspension.

-

Incubate at 37°C for 15-30 minutes, protected from light.

-

-

Washing:

-

Centrifuge the cells (300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

Repeat the wash step twice.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.

-

Analyze the samples on a flow cytometer. The fluorescence intensity in the appropriate channel (e.g., FITC channel) will be proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

It is recommended to include positive and negative controls. A positive control for depolarization can be achieved by treating cells with a mitochondrial uncoupler such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) prior to staining.

-

Visualizations

Experimental Workflow for Mitochondrial Membrane Potential Assessment

Caption: Workflow for assessing mitochondrial membrane potential.

Logical Relationship of Membrane Potential and Dye Accumulation

Caption: Dye localization as a function of cell state.

Applications in Research and Drug Development

This compound is a versatile tool with broad applications in various research areas:

-

Apoptosis Research: Monitoring the collapse of mitochondrial membrane potential is a key indicator of the intrinsic apoptotic pathway. This dye can be used to screen for compounds that induce or inhibit apoptosis.

-

Drug Discovery and Toxicology: Assessing the impact of drug candidates on mitochondrial function is a critical step in preclinical development. Mitochondrial toxicity is a significant cause of drug attrition, and this dye provides a means to identify compounds that disrupt mitochondrial membrane potential.

-

Ion Channel Research: As a potential-sensitive dye, it can be employed to study the activity of ion channels that influence cellular membrane potential. While not a direct measure of specific ion channel activity, it can serve as a valuable readout in high-throughput screening assays for ion channel modulators.

-

Cellular Metabolism Studies: The mitochondrial membrane potential is intrinsically linked to cellular respiration and energy production. This dye can be used to investigate changes in metabolic states under different physiological or pathological conditions.

-

General Cell Health Assessment: It serves as a general indicator of cell viability and health, as a loss of mitochondrial membrane potential is an early sign of cellular stress and damage.[5][6]

Conclusion

This compound is a valuable fluorescent probe for the investigation of cellular membrane potential, with a primary application in monitoring mitochondrial health. Its lipophilic nature and cationic charge provide a robust mechanism for its accumulation in energized mitochondria. While specific quantitative photophysical data remains to be extensively characterized, the provided protocols and information serve as a strong foundation for its application in diverse research and drug development settings. As with any fluorescent probe, proper experimental design, including the use of appropriate controls and optimization of staining conditions, is paramount for obtaining reliable and reproducible results.

References

- 1. 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound - CAS-Number 75168-16-0 - Order from Chemodex [chemodex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to 10-Octadecylacridine Orange Bromide

Based on the available information, I can now proceed to structure the technical guide. I will summarize the chemical and physical properties in a table. I will then create detailed, representative experimental protocols for fluorescence microscopy and flow cytometry based on the protocols found for similar compounds, adapting them for 10-Octadecylacridine orange bromide. I will also create a Graphviz diagram illustrating the general mechanism of action for potential-sensitive dyes in mitochondrial membrane potential assessment. Finally, I will compile all this information into the in-depth technical guide, adhering to all the user's requirements.

Given that I have a workable plan to generate the required content based on the information gathered and general scientific principles, I will now proceed to generate the final response. I will not perform additional searches as they are unlikely to yield more specific protocols for this particular compound which appears to be less commonly cited in detailed procedural literature than its analogues.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, a fluorescent dye with applications in cellular analysis. The content herein is intended to support research and development activities by providing detailed technical data and standardized experimental protocols.

Core Chemical and Physical Properties

This compound is a synthetic, lipophilic cationic dye. Its structure, characterized by a long octadecyl aliphatic chain attached to the acridine (B1665455) orange core, facilitates its interaction with cellular membranes. This property is central to its function as a fluorescent probe for monitoring cellular processes.

| Property | Value | Reference |

| CAS Number | 75168-16-0 | [1][2][3] |

| Molecular Formula | C₃₅H₅₆BrN₃ | [1][4] |

| Molecular Weight | 598.74 g/mol | [1][4] |

| Appearance | Solid | [1][3] |

| Solubility | Soluble in DMSO | [1][5] |

| Excitation Maximum (λex) | 495 nm | [1] |

| Emission Maximum (λem) | 520 nm | [1] |

| Storage | Store at -20°C, desiccated. The product is stable for at least two years under these conditions.[1][3] Protect from light and moisture. |

Biological Activity and Mechanism of Action

This compound is described as a highly selective fluorescent reagent and a potential-sensitive dye used to monitor differences in cell potential, such as those that occur during ion transport across the cell membrane.[1][3][6] Its lipophilic nature, conferred by the long octadecyl chain, allows it to readily permeate cell membranes and accumulate in intracellular compartments with negative membrane potential, most notably the mitochondria.

The mechanism of action as a mitochondrial membrane potential probe is analogous to other acridine orange derivatives. In healthy cells with a high mitochondrial membrane potential (ΔΨm), the dye accumulates within the mitochondrial matrix. This accumulation is driven by the negative charge inside the mitochondria. The precise relationship between fluorescence and membrane potential for this compound is not as extensively documented as for other analogues like 10-N-nonyl acridine orange (NAO). For NAO, its accumulation is also influenced by its affinity for cardiolipin, a phospholipid abundant in the inner mitochondrial membrane.[7] The length of the alkyl chain plays a critical role in the cellular uptake and mitochondrial targeting of acridine orange analogues.[7]

A decrease in mitochondrial membrane potential, a hallmark of apoptosis and cellular stress, would lead to a redistribution of the dye out of the mitochondria and into the cytoplasm, resulting in a change in fluorescence intensity that can be quantified.

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following methodologies are based on standard procedures for similar fluorescent probes used to assess mitochondrial membrane potential and cell viability. Researchers are advised to optimize these protocols for their specific cell types and experimental conditions.

Fluorescence Microscopy Protocol for Mitochondrial Membrane Potential

This protocol outlines a general procedure for staining cells with this compound to visualize mitochondria and assess changes in membrane potential.

-

Reagent Preparation :

-

Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Cell Preparation :

-

Culture cells on glass coverslips or in glass-bottom dishes suitable for fluorescence microscopy.

-

Ensure cells are healthy and in the logarithmic growth phase.

-

For suspension cells, they can be gently cytospun onto glass slides or stained in suspension before imaging.

-

-

Staining Procedure :

-

On the day of the experiment, dilute the 1 mM stock solution to a final working concentration (typically in the range of 1-10 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration should be determined empirically.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove excess dye.

-

Add fresh, pre-warmed medium or buffer to the cells for imaging.

-

-

Imaging :

-

Observe the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the dye (e.g., a standard FITC filter set).

-

In healthy cells, a punctate fluorescence pattern corresponding to mitochondrial localization is expected.

-

To induce mitochondrial depolarization for a positive control, cells can be treated with an uncoupling agent like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a concentration of 5-10 µM for 10-15 minutes prior to or during imaging. This should result in a more diffuse, lower intensity fluorescence signal.

-

Flow Cytometry Protocol for Quantifying Mitochondrial Membrane Potential

This protocol provides a framework for using this compound with flow cytometry to quantify changes in mitochondrial membrane potential in a cell population.

-

Reagent Preparation :

-

Prepare a 1 mM stock solution of this compound in DMSO as described above.

-

-

Cell Preparation :

-

Harvest cells (both adherent and suspension) and prepare a single-cell suspension. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA), followed by neutralization and washing.

-

Adjust the cell density to approximately 1 x 10⁶ cells/mL in complete culture medium.

-

-

Staining Procedure :

-

Add the this compound stock solution to the cell suspension to achieve a final working concentration (typically 1-10 µM). The optimal concentration needs to be determined for each cell type.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

(Optional) For a positive control for depolarization, treat a separate aliquot of cells with CCCP (5-10 µM) for 15 minutes.

-

After incubation, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed buffer (e.g., PBS with 1% FBS) for analysis.

-

-

Flow Cytometry Analysis :

-

Analyze the stained cells on a flow cytometer using the appropriate laser line for excitation (e.g., 488 nm blue laser).

-

Collect the emission signal in the green channel (e.g., FITC or GFP channel, ~520-530 nm).

-

A decrease in the mean fluorescence intensity of the cell population is indicative of mitochondrial membrane depolarization.

-

Visualizations

General Mechanism of Mitochondrial Staining

The following diagram illustrates the general principle of how a potential-sensitive cationic dye like this compound accumulates in mitochondria.

Caption: Mitochondrial accumulation of a cationic fluorescent dye.

Experimental Workflow for Fluorescence Microscopy

This diagram outlines the key steps in preparing and analyzing cells using fluorescence microscopy with this compound.

Caption: Workflow for fluorescence microscopy analysis.

References

- 1. This compound, Fluorescent reagent (CAS 75168-16-0) | Abcam [abcam.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound - CAS-Number 75168-16-0 - Order from Chemodex [chemodex.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | CAS 75168-16-0 | Chemodex | Biomol.com [biomol.com]

- 6. This compound [cogershop.com]

- 7. Targeting of mitochondria by 10-N-alkyl acridine orange analogues: role of alkyl chain length in determining cellular uptake and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Octadecylacridine Orange Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Octadecylacridine orange bromide (CAS Number: 75168-16-0) is a lipophilic cationic fluorescent dye with applications in cellular and mitochondrial research. Its unique chemical structure, featuring a long octadecyl chain, facilitates its partitioning into cellular membranes, with a particular affinity for the inner mitochondrial membrane. This technical guide provides a comprehensive overview of the properties, mechanism of action, and potential applications of this compound, with a focus on its use in fluorescence microscopy and flow cytometry for the assessment of mitochondrial integrity and cell health. While specific experimental data for this particular derivative is limited, this guide draws upon established knowledge of its close analogue, 10-n-nonyl acridine (B1665455) orange (NAO), to provide a detailed framework for its use in research and drug development.

Introduction

Acridine orange and its derivatives are a well-established class of fluorescent probes used to investigate cellular structures and functions. This compound is a specialized analogue characterized by a C18 alkyl chain attached to the acridine ring system. This modification significantly increases the molecule's hydrophobicity, influencing its interaction with cellular membranes and its utility as a fluorescent probe. Primarily, it is recognized as a highly selective fluorescent reagent with potential as a sensitive dye for monitoring changes in cell potential, particularly within mitochondria.

Physicochemical and Spectroscopic Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective application. The available data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 75168-16-0 | |

| Molecular Formula | C₃₅H₅₆BrN₃ | |

| Molecular Weight | 598.74 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Excitation Maximum (λex) | ~495 nm (in ethanol) | |

| Emission Maximum (λem) | ~520 nm (in ethanol) |

Mechanism of Action

The precise mechanism of action for this compound is not extensively documented in dedicated studies. However, based on research into its shorter-chain analogue, 10-n-nonyl acridine orange (NAO), a plausible mechanism can be inferred. The primary interaction is believed to be with cardiolipin , a phospholipid that is abundant in the inner mitochondrial membrane.

The proposed mechanism involves a two-step process:

-

Electrostatic Interaction: The positively charged acridine orange core electrostatically interacts with the negatively charged phosphate (B84403) groups of cardiolipin.

-

Hydrophobic Interaction: The long octadecyl chain inserts into the hydrophobic lipid bilayer of the inner mitochondrial membrane, further stabilizing the probe's localization.

There is some debate in the scientific literature regarding the influence of mitochondrial membrane potential (ΔΨm) on the accumulation of 10-alkylacridine orange derivatives. Some studies suggest that the accumulation of NAO is largely independent of ΔΨm, making it a useful probe for mitochondrial mass. In contrast, other reports indicate a degree of dependence on the membrane potential for both the uptake and retention of the dye. Given its cationic nature, it is plausible that a significant ΔΨm would facilitate the initial accumulation of this compound within the mitochondrial matrix.

Experimental Protocols

Fluorescence Microscopy of Live Cells

This protocol outlines the steps for staining mitochondria in live cells for visualization by fluorescence microscopy.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-buffered saline (PBS) or other balanced salt solution

-

Complete cell culture medium

-

Live cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light.

Staining Protocol:

-

Culture cells to the desired confluency on a suitable imaging vessel.

-

Prepare a fresh working solution of this compound by diluting the stock solution in complete cell culture medium. A starting concentration range of 20-200 nM is recommended for initial optimization.

-

Remove the culture medium from the cells and replace it with the staining solution.

-

Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. Incubation times may need to be optimized.

-

After incubation, wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Image the cells immediately on a fluorescence microscope using excitation and emission wavelengths appropriate for the dye (e.g., Ex: 490/20 nm, Em: 525/40 nm).

Flow Cytometry for Mitochondrial Content Analysis

This protocol provides a framework for using this compound to assess mitochondrial content by flow cytometry.

Materials:

-

This compound

-

DMSO, anhydrous

-

PBS

-

Cell suspension

-

Flow cytometer with a 488 nm laser

Staining Protocol:

-

Harvest and wash cells, then resuspend them in PBS or a suitable buffer at a concentration of 1 x 10⁶ cells/mL.

-

Prepare a working solution of this compound by diluting the stock solution in PBS. An initial concentration range of 20-200 nM should be tested.

-

Add the staining solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

-

(Optional) Wash the cells with PBS to remove excess dye. This step may reduce background fluorescence but could also lead to some loss of signal.

-

Analyze the stained cells on a flow cytometer using a 488 nm excitation laser and collecting the emission in the green channel (e.g., 530/30 nm bandpass filter).

Applications in Drug Development

The assessment of mitochondrial function is a critical component of drug safety and efficacy studies. Drug-induced mitochondrial dysfunction is a known mechanism of toxicity for various therapeutic agents. While direct evidence is limited, this compound could potentially be employed in this area.

Potential Applications:

-

Screening for Mitochondrial Toxicity: The dye could be used in high-content screening assays to identify compounds that disrupt mitochondrial integrity, as indicated by a loss of staining.

-

Investigating Mechanisms of Drug Action: For compounds known to target mitochondria, this probe could be used to visualize changes in mitochondrial morphology and distribution.

-

Apoptosis Assays: In conjunction with a dead-cell stain like propidium (B1200493) iodide or ethidium (B1194527) bromide, it could be used to differentiate between healthy, apoptotic, and necrotic cells based on changes in mitochondrial and plasma membrane integrity.

An In-Depth Technical Guide to the Synthesis and Purification of 10-Octadecylacridine Orange Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 10-octadecylacridine orange bromide, a fluorescent cationic dye with a long alkyl chain. This document details the chemical properties, a general synthetic protocol, and purification strategies for this compound, which is of interest for various research applications, including membrane potential studies and as a fluorescent probe.

Chemical and Physical Properties

This compound is a synthetic, solid compound that is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 75168-16-0 | [1] |

| Molecular Formula | C₃₅H₅₆BrN₃ | [1] |

| Molecular Weight | 598.74 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Excitation Maximum (λex) | 495 nm (in ethanol) | [1] |

| Emission Maximum (λem) | 520 nm (in ethanol) | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of acridine (B1665455) orange with a long-chain alkyl halide, specifically octadecyl bromide. This reaction, a type of quaternization, targets the nitrogen atom at the 10-position of the acridine ring.

Synthetic Pathway

The general reaction scheme for the synthesis is as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

Acridine Orange (3,6-bis(dimethylamino)acridine)

-

1-Bromooctadecane (Octadecyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acridine orange in a suitable volume of anhydrous DMF or acetonitrile.

-

Add a molar excess (typically 1.1 to 1.5 equivalents) of octadecyl bromide to the solution.

-

Flush the flask with an inert gas.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product may precipitate upon cooling or can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Collect the crude product by filtration.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and any side products. Due to the long alkyl chain, the solubility and chromatographic behavior of this compound may differ from that of acridine orange itself. A combination of recrystallization and column chromatography is often employed.

Purification Workflow

References

Unraveling the Cytotoxic Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 10-Octadecylacridine Orange Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Octadecylacridine orange bromide is a cationic, lipophilic fluorescent dye with a long alkyl chain, suggesting a predisposition for accumulation within cellular membranes. While direct, in-depth studies on its specific mechanism of action are not extensively available in current literature, its structural similarity to other long-chain acridine (B1665455) orange analogues and the known biological activities of the acridine orange core provide a strong foundation for a hypothesized mechanism centered on mitochondrial targeting and the induction of apoptosis. This technical guide synthesizes the available information to present a plausible mechanism of action, supported by detailed, standard experimental protocols and data presentation frameworks to guide future research and drug development efforts.

Introduction

Acridine orange and its derivatives have long been utilized as fluorescent probes for nucleic acids and acidic organelles. The addition of a long alkyl chain, such as the 18-carbon octadecyl group, is a common strategy in medicinal chemistry to enhance cellular uptake and direct compounds to specific subcellular locations, particularly the mitochondria. The highly negative mitochondrial membrane potential drives the accumulation of lipophilic cations, making these organelles a prime target for such molecules. It is therefore hypothesized that this compound exerts its cytotoxic effects through a mitochondria-centric mechanism.

Hypothesized Mechanism of Action

The proposed mechanism of action for this compound involves a multi-step process initiated by its physicochemical properties:

-

Cellular Uptake and Mitochondrial Accumulation: The lipophilic octadecyl chain facilitates the passive diffusion of the molecule across the plasma membrane. Subsequently, the cationic acridine orange headgroup drives the accumulation of the compound within the mitochondrial matrix, a process dependent on the mitochondrial membrane potential.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of a significant number of cationic molecules within the mitochondria is predicted to disrupt the electrochemical gradient across the inner mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential.

-

Induction of the Intrinsic Apoptotic Pathway: A sustained loss of ΔΨm is a critical event in the initiation of the intrinsic pathway of apoptosis. This depolarization can lead to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm.

-

Caspase Activation and Execution of Apoptosis: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the externalization of phosphatidylserine.

Data Presentation

To facilitate the systematic evaluation of this compound's biological effects, all quantitative data should be summarized in clear, tabular formats.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., MCF-7 | Experimental Value | Experimental Value | Experimental Value |

| e.g., HeLa | Experimental Value | Experimental Value | Experimental Value |

| e.g., A549 | Experimental Value | Experimental Value | Experimental Value |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Change in Red/Green Fluorescence Ratio (e.g., JC-1 Assay) |

| e.g., MCF-7 | Experimental Value | Experimental Value | Experimental Value |

| e.g., HeLa | Experimental Value | Experimental Value | Experimental Value |

Table 3: Quantification of Apoptosis Induction

| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (Annexin V+/PI-) |

| e.g., MCF-7 | Experimental Value | Experimental Value | Experimental Value |

| e.g., HeLa | Experimental Value | Experimental Value | Experimental Value |

Table 4: Western Blot Analysis of Apoptosis-Related Protein Expression

| Protein | Treatment Concentration (µM) | Fold Change in Expression (Normalized to Control) |

| Cleaved Caspase-9 | Experimental Value | Experimental Value |

| Cleaved Caspase-3 | Experimental Value | Experimental Value |

| Cleaved PARP | Experimental Value | Experimental Value |

| Bcl-2 | Experimental Value | Experimental Value |

| Bax | Experimental Value | Experimental Value |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the hypothesized mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Mitochondrial Localization Assay

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

-

Staining: Incubate the cells with a low concentration of this compound (e.g., 100-500 nM) and a known mitochondrial marker (e.g., MitoTracker Red CMXRos) for 30 minutes at 37°C.

-

Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

-

Imaging: Immediately visualize the cells using a confocal fluorescence microscope. The excitation/emission for this compound is approximately 495/520 nm.

-

Analysis: Assess the co-localization of the green fluorescence from this compound with the red fluorescence of the mitochondrial marker.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for a specified time. Include a positive control (e.g., CCCP, a mitochondrial uncoupler).

-

JC-1 Staining: Incubate the cells with 5 µM JC-1 dye for 20-30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Quantification: For flow cytometry, quantify the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Apoptosis Quantification (Annexin V-FITC/Propidium (B1200493) Iodide Assay)

-

Cell Seeding and Treatment: Treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-FITC negative / PI negative: Live cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic or necrotic cells

-

Annexin V-FITC negative / PI positive: Necrotic cells

-

Western Blot Analysis of Apoptosis-Related Proteins

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Caspase-9, Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Caption: General experimental workflow for investigating the mechanism of action.

Conclusion

While the precise molecular interactions of this compound remain to be fully elucidated, the available evidence strongly supports a mechanism involving mitochondrial targeting and the subsequent induction of apoptosis. The long octadecyl chain likely serves as a mitochondrial localization signal, leading to the accumulation of the cationic acridine orange moiety within the mitochondrial matrix. This accumulation is hypothesized to disrupt the mitochondrial membrane potential, triggering the intrinsic apoptotic cascade. The experimental protocols and data management frameworks provided in this guide offer a robust starting point for researchers to systematically investigate this proposed mechanism and to evaluate the potential of this compound as a novel anti-cancer agent. Further studies are warranted to confirm these hypotheses and to explore the full therapeutic potential of this and related long-chain acridine orange derivatives.

An In-Depth Technical Guide to 10-Octadecylacridine Orange Bromide: Solubility, Stability, and Application as a Membrane Potential Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Octadecylacridine orange bromide is a lipophilic cationic fluorescent dye specifically designed for probing biological membranes. Its unique structure, featuring a positively charged acridine (B1665455) orange core and a long C18 alkyl chain, facilitates its insertion into lipid bilayers. This property makes it a valuable tool for investigating cellular and mitochondrial membrane potential, which are critical indicators of cell health, function, and response to therapeutic agents. This technical guide provides a comprehensive overview of the solubility and stability of this compound, along with detailed protocols for its application in measuring membrane potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 75168-16-0 | [1] |

| Molecular Formula | C₃₅H₅₆BrN₃ | [1][2] |

| Molecular Weight | 598.74 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Excitation Maximum (λex) | ~495 nm | [1] |

| Emission Maximum (λem) | ~520 nm (in ethanol) | [1] |

Solubility

Quantitative solubility data for this compound is not extensively published. However, based on vendor datasheets and the known properties of similar long-chain organic dyes, the following qualitative and estimated solubility information is provided.

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | This is the recommended solvent for preparing stock solutions. | [1][3] |

| Ethanol | Likely Soluble | The emission maximum is reported in ethanol, suggesting solubility. For the parent compound, acridine orange, solubility is ~0.3 mg/mL. | [1][4] |

| Aqueous Buffers (e.g., PBS) | Poorly Soluble | The long octadecyl chain imparts significant hydrophobicity, leading to low solubility in aqueous solutions. The parent compound, acridine orange, has a solubility of ~1 mg/mL in PBS. | [4] |

Note: For the parent compound, Acridine Orange, the solubility in DMSO is approximately 20 mg/mL.[4] Due to the presence of the long alkyl chain, the solubility of the octadecyl derivative may differ.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and performance of this compound.

Solid Form

| Storage Condition | Stability | Recommendations | Reference |

| Long-term | At least 2 years | Store at -20°C, protected from light and moisture. | [3] |

| Shipping | Shipped on blue ice | Upon receipt, store immediately at the recommended long-term storage condition. | [1] |

Stock Solutions (in DMSO)

| Storage Condition | Stability | Recommendations | Reference |

| -20°C | Up to 6 months | Based on data for the parent compound, Acridine Orange. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. | [5] |

| -80°C | Up to 2 years | Based on data for Acridine Orange hydrochloride. Provides extended stability. | [6] |

Note: Aqueous working solutions are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[4]

Experimental Protocols

Protocol 1: Preparation of Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound in DMSO.

-

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 1-10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, to make a 1 mM solution, dissolve 0.599 mg in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into light-protected, single-use tubes.

-

Store the aliquots at -20°C or -80°C.

-

Protocol 2: Measurement of Cellular Membrane Potential Changes

This protocol provides a general method for using this compound to monitor changes in cellular or mitochondrial membrane potential via fluorescence microscopy.

-

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

1-10 mM stock solution of this compound in DMSO

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS))

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

-

Compounds for inducing membrane potential changes (e.g., ionophores like CCCP or valinomycin (B1682140) for depolarization)

-

-

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

-

Preparation of Staining Solution: Dilute the DMSO stock solution into the physiological buffer to a final working concentration. A typical starting range is 100 nM to 5 µM.[7] The optimal concentration should be determined empirically for each cell type and experimental setup.

-

Cell Staining:

-

Remove the cell culture medium.

-

Wash the cells once with the physiological buffer.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Imaging (Baseline):

-

Wash the cells twice with the physiological buffer to remove excess dye.

-

Add fresh buffer to the cells.

-

Acquire baseline fluorescence images using the fluorescence microscope. The dye will accumulate in polarized mitochondria, resulting in a punctate staining pattern.

-

-

Inducing Membrane Potential Change:

-

Treat the cells with the experimental compound (e.g., a drug candidate or a known depolarizing agent).

-

Acquire images at various time points after treatment to monitor changes in fluorescence intensity or distribution. Depolarization of the mitochondrial membrane will cause the dye to redistribute into the cytoplasm, leading to a decrease in punctate fluorescence and an increase in diffuse cytoplasmic signal.

-

-

Data Analysis: Quantify the changes in fluorescence intensity in the mitochondria or the ratio of mitochondrial to cytoplasmic fluorescence over time.

-

Visualization of Experimental Workflow and Mechanism

Experimental Workflow for Membrane Potential Measurement

The following diagram illustrates the general workflow for using this compound to assess changes in membrane potential.

Caption: Workflow for membrane potential analysis.

Mechanism of Action as a Membrane Potential Probe

This diagram illustrates the principle behind using a cationic dye like this compound to report changes in mitochondrial membrane potential.

Caption: Dye response to mitochondrial potential.

References

- 1. This compound, Fluorescent reagent (CAS 75168-16-0) | Abcam [abcam.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. adipogen.com [adipogen.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Staining of mitochondrial membranes with 10-nonyl acridine orange, MitoFluor Green, and MitoTracker Green is affected by mitochondrial membrane potential altering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectral Characteristics of 10-Octadecylacridine Orange Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Spectral Properties

The spectral characteristics of 10-octadecylacridine orange bromide are central to its application as a fluorescent probe. The extended conjugation in the acridine (B1665455) ring system gives rise to its absorption and emission in the visible range of the electromagnetic spectrum.

Quantitative Spectral Data

The following table summarizes the key spectral properties of this compound and its closely related analog, 10-nonyl acridine orange bromide.

| Parameter | This compound | 10-Nonyl Acridine Orange Bromide | Solvent/Conditions |

| Absorption Maximum (λ_abs) | Not specified | ~496 nm | Methanol |

| Excitation Maximum (λ_ex) | 495 nm[1] | 490 - 496 nm[2] | Ethanol[1] |

| Emission Maximum (λ_em) | 520 ± 10 nm[1] | 510 - 525 nm[2] | Ethanol[1] |

| Molar Absorptivity (ε) | Data not available | Data not available | - |

| Fluorescence Quantum Yield (Φ) | Data not available | Data not available | - |

Note: The spectral properties of acridine dyes are known to be sensitive to the solvent environment (solvatochromism) and binding to biological macromolecules.

Experimental Protocols

Accurate determination of the spectral properties of this compound requires meticulous experimental design and execution. Below are generalized protocols for key spectral measurements.

Preparation of Stock Solutions

Due to its lipophilic nature, this compound is sparingly soluble in aqueous solutions.

-

Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing high-concentration stock solutions.

-

Procedure:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in a minimal amount of high-purity DMSO to create a stock solution of known concentration (e.g., 1-10 mM).

-

Store the stock solution protected from light at -20°C.

-

Absorbance Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is recommended.

-

Procedure:

-

Prepare a series of dilutions of the stock solution in the solvent of interest (e.g., ethanol, methanol, buffer).

-

Use the same solvent as a blank reference.

-

Record the absorbance spectrum over a relevant wavelength range (e.g., 350-600 nm).

-

The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.

-

Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

-

Instrumentation: A calibrated spectrofluorometer is required.

-

Procedure for Excitation and Emission Spectra:

-

Prepare a dilute solution of the dye in the solvent of interest in a quartz cuvette. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

To determine the emission spectrum, set the excitation monochromator to the λ_abs and scan the emission monochromator over a longer wavelength range (e.g., 500-700 nm). The peak of this spectrum is the emission maximum (λ_em).

-

To determine the excitation spectrum, set the emission monochromator to the λ_em and scan the excitation monochromator over a shorter wavelength range (e.g., 400-550 nm). The peak of this spectrum should correspond to the λ_abs.

-

-

Procedure for Quantum Yield Determination:

-

The fluorescence quantum yield (Φ) is typically determined relative to a well-characterized standard with a known quantum yield and similar absorption and emission ranges (e.g., fluorescein (B123965) in 0.1 M NaOH).

-

The absorbance of both the sample and the standard solution at the excitation wavelength must be matched and be in the linear range.

-

The integrated fluorescence intensity of both the sample and the standard are measured.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow for Spectral Characterization

The following diagram illustrates a typical workflow for determining the core spectral properties of a fluorescent compound like this compound.

Caption: Workflow for determining absorbance and fluorescence properties.

Mechanism of Action as a Mitochondrial Probe

This compound and its analogs are widely used to stain mitochondria in living cells. This process is driven by the mitochondrial membrane potential (ΔΨm), which is negative on the inside. The cationic dye accumulates in the mitochondrial matrix. Its interaction with the mitochondrial inner membrane, particularly with the phospholipid cardiolipin, can lead to changes in its fluorescence properties.

Caption: Accumulation of the dye in mitochondria driven by membrane potential.

Conclusion

This compound is a potent fluorescent probe for cellular imaging, particularly for the visualization of mitochondria. While a complete photophysical dataset for this specific derivative remains to be published in accessible literature, the available data, in conjunction with that of its close analogs, provides a solid foundation for its application in research. The protocols and diagrams presented in this guide offer a practical framework for the utilization and further characterization of this versatile dye in biological and biophysical studies. Researchers are encouraged to perform thorough in-house characterization of the dye under their specific experimental conditions to ensure accurate and reproducible results.

References

In-Depth Technical Guide to 10-Octadecylacridine Orange Bromide: Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Octadecylacridine orange bromide is a lipophilic cationic fluorescent dye belonging to the acridine (B1665455) family. Its unique chemical structure, featuring a long octadecyl chain, facilitates its incorporation into lipid membranes, making it a valuable tool for investigating cellular processes. This technical guide provides a comprehensive overview of the excitation and emission spectra of this compound, detailed experimental protocols for its spectral characterization and biological applications, and a summary of its key photophysical properties.

Photophysical Properties

Table 1: Spectral Properties of this compound

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~495 nm | Ethanol (B145695) |

| Emission Maximum (λem) | ~520 nm (± 10 nm) | Ethanol |

Experimental Protocols

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Ethanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol (e.g., 1 mg/mL). From this, prepare a dilute working solution (e.g., 1-10 µg/mL) to ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (~520 nm).

-

Scan a range of excitation wavelengths (e.g., 350-510 nm).

-

The peak of the resulting spectrum corresponds to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (~495 nm).

-

Scan a range of emission wavelengths (e.g., 500-700 nm).

-

The peak of the resulting spectrum corresponds to the emission maximum (λem).

-

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.

Workflow for determining excitation and emission spectra.

Assessment of Mitochondrial Membrane Potential

This compound can be used as a potentiometric dye to assess mitochondrial membrane potential (ΔΨm), a key indicator of cell health. In healthy cells with a high ΔΨm, the cationic dye accumulates in the mitochondria, leading to an increase in fluorescence intensity.

Materials:

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Cultured cells

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (typically in the nanomolar to low micromolar range, optimization may be required).

-

Staining: Remove the old medium from the cells and add the dye-containing medium. Incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.

-

Imaging/Analysis:

-

Fluorescence Microscopy: Observe the cells using a fluorescence microscope equipped with appropriate filters for the dye's excitation and emission wavelengths. Healthy cells will exhibit bright mitochondrial staining.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Principle of mitochondrial membrane potential assessment.

Detection of Apoptosis

Similar to its parent compound, this compound can be used in conjunction with a DNA stain like ethidium (B1194527) bromide to differentiate between live, apoptotic, and necrotic cells. Live cells with intact membranes will take up the acridine orange derivative and fluoresce green, while excluding ethidium bromide. Early apoptotic cells will show condensed chromatin and still fluoresce green. Late apoptotic and necrotic cells, with compromised membranes, will be stained by ethidium bromide and fluoresce red.

Materials:

-

This compound solution

-

Ethidium bromide solution

-

PBS

-

Cultured cells (with treated and untreated populations)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Treat cells with an apoptosis-inducing agent and include an untreated control group.

-

Staining: Harvest the cells and resuspend them in PBS. Add a mixture of this compound and ethidium bromide to the cell suspension.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature in the dark.

-

Analysis:

-

Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope using appropriate filter sets to distinguish between green and red fluorescence.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, detecting green fluorescence in one channel (e.g., FL1) and red fluorescence in another (e.g., FL3). This allows for the quantification of live, apoptotic, and necrotic cell populations.

-

Apoptosis detection using dual staining.

Conclusion

This compound is a versatile fluorescent probe with applications in fundamental cell biology research and drug development. Its lipophilic nature makes it particularly well-suited for studying membrane-associated phenomena, such as changes in mitochondrial membrane potential and the morphological alterations that accompany apoptosis. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this dye in their experimental workflows. Further characterization of its quantitative photophysical properties will undoubtedly expand its utility in advanced fluorescence-based assays.

The Unseen Dance: An In-depth Technical Guide to the Fluorescence of 10-Octadecylacridine Orange Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the fluorescence of 10-Octadecylacridine orange bromide, a lipophilic cationic dye that has garnered significant attention for its utility in cellular and drug delivery studies. We will explore its fluorescence mechanisms, summarize key quantitative data, provide detailed experimental protocols, and visualize the underlying processes to empower researchers in their scientific endeavors.

Core Principles of Fluorescence

This compound belongs to the N-alkyl acridine (B1665455) orange family of dyes. Its fluorescence is intrinsically linked to its concentration and environment, a phenomenon dictated by the equilibrium between its monomeric and aggregated (dimeric) states. The long octadecyl chain facilitates its partitioning into lipidic environments, such as cell membranes and liposomes.

-

Monomeric State: At low concentrations or in environments that prevent aggregation (e.g., ethanol), the dye exists as monomers. Upon excitation, these monomers emit a characteristic green fluorescence.

-

Aggregated State: In aqueous solutions at high concentrations or when bound to specific cellular components like cardiolipin (B10847521) in the inner mitochondrial membrane, the dye molecules self-assemble into aggregates. This aggregation leads to a significant quenching of the green fluorescence and a shift to red emission, a process known as aggregation-caused quenching (ACQ).

This concentration-dependent fluorescence behavior is the cornerstone of its application as a probe for membrane integrity and mitochondrial staining.

Quantitative Fluorescence Data

| Property | Monomer (in Ethanol/Methanol) | Aggregate (Bound to Cardiolipin) | Reference(s) |

| Excitation Maximum (λex) | ~495 - 502 nm | ~490 nm | [1] |

| Emission Maximum (λem) | ~520 - 530 nm (Green) | Quenched/Red-shifted (~640 nm) | [1] |

| Molar Extinction Coefficient | Not Reported | Not Reported | |

| Quantum Yield (Φ) | Not Reported | Significantly Reduced | |

| Fluorescence Lifetime (τ) | Not Reported | Not Reported |

Experimental Protocols

Vital Staining of Mitochondria

This protocol is adapted from procedures for N-alkyl acridine orange analogs and is designed to assess mitochondrial localization and integrity in living cells. The principle relies on the dye's affinity for cardiolipin in the inner mitochondrial membrane, leading to aggregation and fluorescence quenching.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Live cells in culture

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC for green fluorescence)

Procedure:

-

Cell Preparation: Seed cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

-

Staining Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in a complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Remove the staining solution and wash the cells twice with warm PBS or complete culture medium to remove unbound dye.

-

Imaging: Immediately image the cells using a fluorescence microscope. Healthy cells with intact mitochondria will show punctate green fluorescence in the cytoplasm, corresponding to the monomeric dye within the mitochondrial matrix. Cells with compromised mitochondrial membrane potential may show diffuse cytoplasmic and nuclear staining.

Liposome Leakage Assay

This assay utilizes the self-quenching property of this compound to assess the integrity of liposomal drug delivery systems. Release of the encapsulated dye from the liposomes results in dequenching and an increase in fluorescence.

Materials:

-

Liposomes encapsulating a high concentration of this compound (e.g., 50-100 mM)

-

Buffer (e.g., PBS or HEPES)

-

Plate reader with fluorescence detection capabilities (Excitation: ~490 nm, Emission: ~525 nm)

-

Lysis buffer (e.g., 1% Triton X-100)

Procedure:

-

Liposome Preparation: Prepare liposomes with the desired lipid composition, encapsulating a concentrated solution of this compound. Remove unencapsulated dye by size exclusion chromatography or dialysis.

-

Assay Setup: In a 96-well plate, add a known amount of the dye-loaded liposomes to each well.

-

Induction of Leakage: Add the agent being tested for its ability to disrupt the liposomes (e.g., a peptide, a protein, or a physical trigger like temperature change) to the wells. Include a negative control (buffer only) and a positive control (lysis buffer).

-

Fluorescence Measurement: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates the release of the dye from the liposomes.

-

Data Analysis: The percentage of dye leakage can be calculated using the following formula: % Leakage = [(F_sample - F_control) / (F_max - F_control)] * 100 where F_sample is the fluorescence of the sample well, F_control is the fluorescence of the negative control, and F_max is the fluorescence of the positive control (after complete lysis).

Visualizing Core Concepts

To further elucidate the principles and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Monomer-Aggregate Equilibrium and Fluorescence.

Caption: Mitochondrial Staining Experimental Workflow.

Caption: Principle of the Liposome Leakage Assay.

This guide provides a comprehensive overview of the fluorescence properties and applications of this compound. By understanding the fundamental principles and employing the detailed protocols, researchers can effectively leverage this versatile fluorescent probe in their studies of cellular processes and drug delivery systems.

References

A Technical Guide to 10-Octadecylacridine Orange Bromide (NAO) for Mitochondrial Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Octadecylacridine orange bromide, commonly known as 10-N-nonyl acridine (B1665455) orange (NAO), is a fluorescent dye utilized in mitochondrial research. It is recognized for its affinity for cardiolipin (B10847521), a phospholipid almost exclusively found in the inner mitochondrial membrane.[1][2] This interaction allows for the visualization and quantification of mitochondria and cardiolipin content within cells. The lipophilic nature of NAO facilitates its passage across cell membranes, where it accumulates in the mitochondria.

The precise mechanism of NAO's interaction with cardiolipin is thought to involve both electrostatic and hydrophobic interactions.[2] Specifically, the positively charged acridine orange head group interacts with the negatively charged phosphate (B84403) groups of cardiolipin, while the nonyl chain inserts into the hydrophobic core of the mitochondrial membrane.[2] Upon binding to cardiolipin, NAO can form dimers or aggregates, which alters its fluorescent properties.[3] When NAO interacts with cardiolipin, the excitation and emission wavelengths can shift from approximately 496 nm and 525 nm to 450 nm and 640 nm, respectively.[3][4][5]

A significant point of discussion in the scientific community is whether NAO's accumulation in mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). Some studies suggest that NAO binding is largely independent of the membrane potential, making it a suitable probe for mitochondrial mass.[6][7] Conversely, other research indicates a clear dependence of NAO accumulation and retention on the ΔΨm, with depolarization leading to a reduced signal.[1][8] This discrepancy is a critical consideration for researchers when designing experiments and interpreting data.

This guide provides an in-depth overview of the technical aspects of using NAO in mitochondrial research, including its spectral properties, detailed experimental protocols for live-cell imaging and flow cytometry, and a discussion of its advantages and limitations.

Data Presentation

Physicochemical and Spectral Properties of this compound (NAO)

| Property | Value | Source |

| Chemical Formula | C₂₆H₃₈BrN₃ | [6] |

| Molecular Weight | 472.5 g/mol | [1] |

| Excitation Maximum (λex) | ~490-495 nm | [1][6] |

| Emission Maximum (λem) | ~510-525 nm | [1][4] |

| Molar Extinction Coefficient (ε) | 63,000 cm⁻¹M⁻¹ (in Methanol) | [6] |

| Quantum Yield (Φ) | Not readily available in reviewed literature | |

| Solubility | Soluble in DMSO and DMF | [6] |

Recommended Staining Concentrations

| Application | Cell Type | Concentration | Incubation Time | Source |

| Live-Cell Imaging | Various | 5 nM - 100 nM | 30 - 60 minutes | [9][10] |

| Flow Cytometry | Various | 0.1 µM - 10 µM | 10 - 20 minutes | [11][12] |

| Yeast Cells | Saccharomyces cerevisiae | 45 µM | 15 minutes | [5] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondria using NAO

This protocol outlines the steps for staining mitochondria in living cells with NAO for subsequent analysis by fluorescence microscopy.

Materials:

-

This compound (NAO)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for stock solution

-

Appropriate cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging chamber or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)

Procedure:

-

Preparation of NAO Stock Solution:

-

Prepare a 1 mM stock solution of NAO in high-quality, anhydrous DMSO or DMF.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

Culture cells to the desired confluency on coverslips or in a live-cell imaging chamber.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, dilute the NAO stock solution in pre-warmed cell culture medium to a final concentration of 5-100 nM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

-

Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the NAO staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with pre-warmed cell culture medium.[9]

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope.

-

Use an excitation wavelength of ~490 nm and collect the emission at ~525 nm.

-

Protocol 2: Quantification of Mitochondrial Mass by Flow Cytometry using NAO

This protocol provides a method for assessing mitochondrial mass in a cell population using NAO staining and flow cytometry.

Materials:

-

This compound (NAO)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-buffered saline (PBS)

-

Cell detachment solution (e.g., Trypsin-EDTA)

-

Flow cytometer with a 488 nm laser

Procedure:

-

Preparation of NAO Stock Solution:

-

Prepare a 1 mM stock solution of NAO in high-quality, anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in PBS.

-

-

Staining:

-

Add NAO stock solution to the cell suspension to a final concentration of 0.1-10 µM. The optimal concentration should be determined for your specific cell type.

-

Incubate the cells for 10-20 minutes at room temperature in the dark.[12]

-

-

Washing:

-

After incubation, wash the cells three times with PBS by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.[12]

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in PBS.

-

Analyze the cells on a flow cytometer using a 488 nm excitation laser.

-

Collect the green fluorescence signal in the appropriate channel (e.g., FL1, typically 530/30 nm).

-

The mean fluorescence intensity of the cell population is proportional to the mitochondrial mass.

-

Mandatory Visualization

References

- 1. caymanchem.com [caymanchem.com]

- 2. 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]